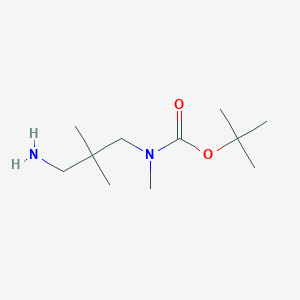![molecular formula C25H22N4O3 B2401770 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoéthyl]-5-[3-(3-méthylphényl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1326944-33-5](/img/structure/B2401770.png)
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoéthyl]-5-[3-(3-méthylphényl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a complex organic compound with significant applications in various scientific fields. Its structure is characterized by the presence of a pyridin-2(1H)-one moiety, which is linked to a quinolin-1(2H)-yl group and an oxadiazol-5-yl group. This unique combination of functional groups contributes to its chemical versatility and potential biological activity.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studies suggest potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique electronic and photophysical properties.
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 1,2,3,4-tetrahydroquinoline hybrids, have been found to exhibit antioxidant, antitryptic, and anti-inflammatory activities .
Mode of Action
It’s worth noting that similar compounds, such as n-(tetrahydroquinolin-1-yl) amide derivatives, can act as nf-κb inhibitors, which could be useful in anticancer drug research .
Biochemical Pathways
Compounds with similar structures have been found to disrupt biological membrane systems .
Pharmacokinetics
The lipophilicity of similar compounds, such as 1,2,3,4-tetrahydroquinoline hybrids, has been established using both reversed-phase thin layer chromatography and in silico calculations . Lipophilicity is a key factor influencing a drug’s ADME properties and can impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as dosage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 3,4-dihydroquinolin-1(2H)-yl derivatives through cyclization reactions.
Step 2: Formation of the oxadiazole ring via cyclization of hydrazides with acyl chlorides.
Step 3: Coupling of the quinolinyl and oxadiazole rings with the pyridin-2(1H)-one core through multi-step organic synthesis involving nucleophilic substitution and oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where each step of the synthetic route is optimized for yield and purity. Strict control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the dihydroquinoline ring, leading to the formation of quinolone derivatives.
Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.
Substitution: Halogenation and alkylation reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogenation with chlorine or bromine, alkylation with alkyl halides.
Major Products Formed
Oxidation: Quinoline-2(1H)-one derivatives.
Reduction: Amino-oxadiazole derivatives.
Substitution: Halogenated and alkylated aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-phenylpyridin-2(1H)-one
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Uniqueness
The specific combination of functional groups in 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one imparts distinct chemical and biological properties, making it unique compared to similar compounds
And that, my friend, is a deep dive into the fascinating compound. How does this align with what you were looking for?
Propriétés
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17-6-4-8-19(14-17)24-26-25(32-27-24)20-11-12-22(30)28(15-20)16-23(31)29-13-5-9-18-7-2-3-10-21(18)29/h2-4,6-8,10-12,14-15H,5,9,13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAOUAOCICWDNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2401695.png)
![5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine](/img/structure/B2401698.png)
![3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2401701.png)
![3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401702.png)



![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2401708.png)

